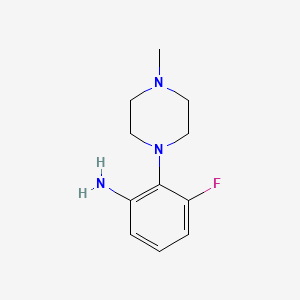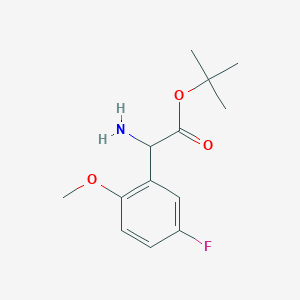![molecular formula C13H12O3 B2895194 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-95-9](/img/structure/B2895194.png)
9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 9-HMC, is a natural product found in a variety of plants, including the bark of the African tree Terminalia catappa. It is a chromanone with a unique chemical structure and has been studied for its potential medicinal applications. 9-HMC has been found to possess a wide range of biological activities such as antioxidant, anti-inflammatory, and anti-cancer effects. In addition, 9-HMC has been found to possess potential activity as an antibacterial and antifungal agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its derivatives have been synthesized for selected biological screening. Some derivatives exhibit notable cytotoxic and bactericidal activities, making them of interest in medical research (Khan et al., 2003).
Luminescence and Ionochromic Properties
This compound has been studied for its luminescence and ionochromic properties. Derivatives of this compound can form colored complexes with metal cations and various anions, leading to changes in absorption and fluorescence properties. This suggests potential applications in sensing and imaging technologies (Nikolaeva et al., 2020).
Photooxygenation in Angular Furocoumarins
Research into the synthesis and photooxygenation of angular furocoumarin derivatives, including 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, highlights their potential in photochemical applications. These studies reveal insights into their photo-cleaved products and reaction mechanisms (El-Gogary et al., 2015).
Crystal Structure Analysis
Understanding the crystal structure of such compounds is crucial for applications in materials science and chemistry. Studies have focused on analyzing the molecular and crystal structure, providing foundational knowledge for further applications (Ishikawa, 2015).
Syntheses of Polyhydroxylated Derivatives
Research into synthesizing polyhydroxylated derivatives of this compound opens doors to exploring its potential in various chemical and pharmaceutical applications. These studies provide methods for producing a range of derivatives with different substitution patterns (Santos et al., 2009).
Antimicrobial Agent Synthesis
Derivatives of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one have been synthesized and evaluated as potential antimicrobial agents. This highlights its relevance in the development of new antibacterial and antifungal substances (Gomha & Abdel‐aziz, 2013).
Synthesis for Biological Activity
The synthesis of Mannich bases containing this compound has been explored, revealing tranquilizing and neuroleptic properties. This suggests its potential use in the development of treatments for nervous system disorders (Garazd et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their potential anticancer activities .
Biochemical Pathways
Related compounds have shown potential anticancer activities, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Related compounds have shown potential anticancer activities, suggesting they may have effects on cell proliferation and apoptosis .
Eigenschaften
IUPAC Name |
9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKMRKKFRWRLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)
methanone](/img/structure/B2895112.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)


![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

